Amlintide

Description

Properties

CAS No. |

106602-62-4 |

|---|---|

Molecular Formula |

C165H261N51O55S2 |

Molecular Weight |

3903.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C165H261N51O55S2/c1-22-75(12)124(159(266)200-95(47-71(4)5)140(247)203-108(64-219)153(260)206-110(66-221)154(261)216-129(84(21)226)163(270)202-105(58-119(174)234)147(254)209-122(73(8)9)157(264)181-61-121(236)187-106(62-217)150(257)198-103(56-117(172)232)148(255)215-128(83(20)225)162(269)190-93(130(175)237)49-87-38-40-89(227)41-39-87)211-132(239)76(13)183-120(235)60-180-136(243)97(50-85-32-25-23-26-33-85)194-144(251)101(54-115(170)230)196-145(252)102(55-116(171)231)197-151(258)107(63-218)205-152(259)109(65-220)204-142(249)99(52-88-59-178-69-182-88)201-158(265)123(74(10)11)210-146(253)96(48-72(6)7)193-141(248)98(51-86-34-27-24-28-35-86)195-143(250)100(53-114(169)229)191-131(238)77(14)184-139(246)94(46-70(2)3)192-137(244)91(37-31-45-179-165(176)177)188-138(245)92(42-43-113(168)228)189-161(268)126(81(18)223)212-133(240)78(15)185-155(262)111-67-272-273-68-112(207-135(242)90(167)36-29-30-44-166)156(263)199-104(57-118(173)233)149(256)214-125(80(17)222)160(267)186-79(16)134(241)213-127(82(19)224)164(271)208-111/h23-28,32-35,38-41,59,69-84,90-112,122-129,217-227H,22,29-31,36-37,42-58,60-68,166-167H2,1-21H3,(H2,168,228)(H2,169,229)(H2,170,230)(H2,171,231)(H2,172,232)(H2,173,233)(H2,174,234)(H2,175,237)(H,178,182)(H,180,243)(H,181,264)(H,183,235)(H,184,246)(H,185,262)(H,186,267)(H,187,236)(H,188,245)(H,189,268)(H,190,269)(H,191,238)(H,192,244)(H,193,248)(H,194,251)(H,195,250)(H,196,252)(H,197,258)(H,198,257)(H,199,263)(H,200,266)(H,201,265)(H,202,270)(H,203,247)(H,204,249)(H,205,259)(H,206,260)(H,207,242)(H,208,271)(H,209,254)(H,210,253)(H,211,239)(H,212,240)(H,213,241)(H,214,256)(H,215,255)(H,216,261)(H4,176,177,179)/t75-,76-,77-,78-,79-,80+,81+,82+,83+,84+,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,122-,123-,124-,125-,126-,127-,128-,129-/m0/s1 |

InChI Key |

PLOPBXQQPZYQFA-AXPWDRQUSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)C)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N |

Other CAS No. |

122384-88-7 |

sequence |

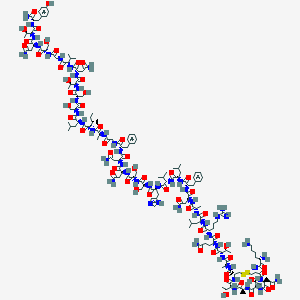

KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY |

Synonyms |

amlintide amylin Amylin, Pancreatic Amyloid Polypeptide, Insulinoma Amyloid Polypeptide, Islet IAPP precursor IAPP protein insulinoma amyloid polypeptide insulinoma amyloid polypeptide precursor islet amyloid polypeptide islet amyloid polypeptide precursor pancreatic amylin Polypeptide, Insulinoma Amyloid Polypeptide, Islet Amyloid |

Origin of Product |

United States |

Foundational & Exploratory

Amlintide Receptor Binding Affinity and Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlintide, and its synthetic analogue prthis compound, are peptide hormones that play a crucial role in glucose homeostasis. Their therapeutic potential in treating diabetes and obesity has led to significant interest in understanding their interaction with their cognate receptors, the amylin receptors (AMYRs). This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound and other key ligands to the amylin receptor subtypes. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to support further research and drug development in this area.

Amylin receptors are heterodimeric G-protein coupled receptors (GPCRs) belonging to the Class B family.[1][2] They are composed of a central calcitonin receptor (CTR) core associated with one of three receptor activity-modifying proteins (RAMPs).[1][2] This association gives rise to three distinct amylin receptor subtypes:

-

AMY1 Receptor: Calcitonin Receptor + RAMP1

-

AMY2 Receptor: Calcitonin Receptor + RAMP2

-

AMY3 Receptor: Calcitonin Receptor + RAMP3

The specific RAMP subunit associated with the CTR determines the pharmacological profile of the receptor, including its binding affinity for various ligands.[3]

Quantitative Data on Receptor Binding Affinity and Kinetics

The binding of ligands to amylin receptors is characterized by their affinity (Kd, Ki) and kinetics (kon, koff). Affinity represents the strength of the binding at equilibrium, while kinetics describe the rates of association and dissociation of the ligand-receptor complex. These parameters are critical for understanding the potency and duration of action of amylin analogues.

Below is a summary of reported binding affinities for various ligands at different amylin receptor subtypes. It is important to note that absolute values can vary between studies depending on the experimental conditions, cell types used, and specific ligand variants.

Table 1: Binding Affinity of Selected Ligands for Amylin Receptor Subtypes

| Ligand | Receptor Subtype | Binding Parameter | Value | Species | Cell Line | Reference |

| Rat Amylin | rAMY1(a) | pIC50 | 8.62 ± 0.01 | Rat | COS-7 | [4] |

| Rat Amylin | rAMY3(a) | pIC50 | 8.64 ± 0.02 | Rat | COS-7 | [4] |

| Prthis compound | hAMY1 | pEC50 | 7.13 | Human | - | [5] |

| Prthis compound | hAMY2 | pEC50 | 7.09 | Human | - | [5] |

| Prthis compound | hAMY3 | pEC50 | 7.11 | Human | - | [5] |

| Salmon Calcitonin (sCT) | hCTR ECD | IC50 | 2.2 µM | Human | - | [3] |

| Human Calcitonin (hCT) | hCTR ECD | IC50 | 110 µM | Human | - | [3] |

| AC187 | hAMY1(a) | - | 10-fold > hCT(a) | Human | - | [1] |

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing the binding affinity and kinetics of novel this compound analogues. Below are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the amylin receptor.

a. Materials:

-

Cells: COS-7 or HEK293 cells transiently or stably expressing the human calcitonin receptor and the desired RAMP (1, 2, or 3).[4]

-

Radioligand: 125I-labeled rat amylin or 125I-labeled human amylin.

-

Test Compounds: this compound analogues or other compounds of interest.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known high-affinity ligand like salmon calcitonin.[8]

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For measuring radioactivity.

b. Experimental Workflow:

c. Step-by-Step Protocol:

-

Cell Culture and Transfection: Culture COS-7 cells in appropriate media. Co-transfect cells with plasmids encoding the human calcitonin receptor and the desired RAMP (RAMP1, RAMP2, or RAMP3) using a suitable transfection reagent. Allow 24-48 hours for receptor expression.[4]

-

Membrane Preparation (for membrane-based assays): Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in this order:

-

Assay buffer

-

Test compound at various concentrations (typically in triplicate).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of a non-labeled ligand (e.g., 1 µM salmon calcitonin).

-

125I-labeled amylin at a final concentration near its Kd.

-

Cell membranes or whole cells.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kon and koff) and affinity (Kd).

a. Materials:

-

SPR Instrument: (e.g., Biacore).

-

Sensor Chip: A chip with a surface suitable for immobilizing one of the binding partners (e.g., CM5 chip).

-

Ligand: Purified amylin receptor (or its extracellular domain).

-

Analyte: this compound analogue or other test compound.

-

Running Buffer: A suitable buffer for the interaction (e.g., HBS-EP+).

-

Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).

b. Experimental Workflow:

c. Step-by-Step Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified amylin receptor solution over the activated surface to allow for covalent coupling.

-

Inject ethanolamine to deactivate any remaining active esters on the surface.

-

-

Analyte Binding:

-

Inject a series of concentrations of the this compound analogue (analyte) over the sensor surface.

-

The association of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal.

-

After the injection, switch to running buffer to monitor the dissociation of the analyte from the ligand, observed as a decrease in the SPR signal.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of SPR signal versus time) are analyzed using appropriate software.

-

The association and dissociation phases of the sensorgrams are fit to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Amylin Receptor Signaling Pathways

Upon ligand binding, amylin receptors undergo a conformational change that activates intracellular signaling cascades, primarily through the coupling to heterotrimeric G-proteins. The specific G-protein subtypes activated can vary depending on the RAMP component of the receptor complex, leading to differential downstream signaling.[6][9][10]

The primary signaling pathways activated by this compound binding include:

-

Gαs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1]

-

Gαq Pathway: Activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+).[10]

-

Downstream Kinase Cascades: Activation of protein kinase A (PKA) by cAMP, and subsequent activation of mitogen-activated protein kinases (MAPK), such as ERK1/2, and the Akt pathway.[1]

The following diagrams illustrate the generalized signaling pathways for the AMY1 and AMY3 receptor subtypes.

Conclusion

A thorough understanding of the binding affinity, kinetics, and signaling of this compound and its analogues at the various amylin receptor subtypes is paramount for the rational design of novel therapeutics for metabolic diseases. This technical guide provides a foundational resource for researchers in this field, offering a compilation of available quantitative data, detailed experimental protocols, and clear visualizations of the underlying molecular mechanisms. Further research is needed to populate a more comprehensive database of kinetic parameters and to fully elucidate the nuanced differences in signaling between the AMY receptor subtypes in various cellular contexts.

References

- 1. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]

- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. excelleratebio.com [excelleratebio.com]

- 8. researchgate.net [researchgate.net]

- 9. research.monash.edu [research.monash.edu]

- 10. researchgate.net [researchgate.net]

Physiological Functions of Endogenous Amylin: A Technical Guide for Researchers

Introduction

Endogenous amylin, also known as islet amyloid polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells in response to nutrient intake. For decades, its physiological significance was underappreciated, often overshadowed by its propensity to form amyloid deposits in the pancreas of individuals with type 2 diabetes. However, extensive research has unveiled amylin's crucial role as a key regulator of glucose homeostasis and energy balance. This technical guide provides an in-depth overview of the physiological functions of endogenous amylin, its signaling pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Core Physiological Functions

Endogenous amylin exerts its effects through a multi-pronged approach, primarily targeting the brain and the gastrointestinal system to regulate nutrient influx and utilization. Its main physiological functions include:

-

Slowing of Gastric Emptying: Amylin potently inhibits the rate at which food transits from the stomach to the small intestine. This action is mediated through the central nervous system, specifically via neurons in the area postrema of the hindbrain, which in turn modulates vagal efferent activity to the stomach.[1][2] This delay in gastric emptying helps to smooth out postprandial glucose excursions by slowing the absorption of carbohydrates.[3]

-

Promotion of Satiety and Reduction of Food Intake: Amylin acts as a satiation signal, contributing to the feeling of fullness during and after a meal, which leads to a reduction in food intake.[4] This effect is also mediated by the area postrema and subsequent signaling to higher brain centers involved in appetite regulation.[2] Chronic administration of amylin has been shown to lead to a sustained reduction in body weight, primarily through a decrease in fat mass.

-

Inhibition of Glucagon Secretion: Amylin suppresses the postprandial secretion of glucagon from pancreatic α-cells.[5] Glucagon's primary role is to stimulate hepatic glucose production. By inhibiting its release after a meal, amylin helps to prevent excessive glucose production by the liver, further contributing to glycemic control.[5]

Amylin Signaling Pathway

Amylin exerts its physiological effects by binding to a specific receptor complex. This receptor is a heterodimer composed of the calcitonin receptor (CTR), a class B G protein-coupled receptor (GPCR), and a receptor activity-modifying protein (RAMP).[6] There are three known RAMPs (RAMP1, RAMP2, and RAMP3), and their association with the CTR determines the specific amylin receptor subtype (AMY1, AMY2, and AMY3, respectively) and its binding affinity for amylin and related peptides.

Upon amylin binding, the receptor complex undergoes a conformational change, leading to the activation of the Gαs subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade:

-

Activation of Adenylyl Cyclase: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]

-

Activation of Protein Kinase A (PKA): The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][8]

-

Phosphorylation of Downstream Targets: PKA then phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular responses that ultimately mediate the physiological effects of amylin.

-

Activation of the ERK Pathway: In addition to the cAMP/PKA pathway, amylin receptor activation has also been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal responses and other cellular processes.[9][10][11]

Quantitative Data on Physiological Functions

The following tables summarize quantitative data from various studies on the physiological effects of amylin.

Table 1: Effect of Amylin on Gastric Emptying

| Species | Amylin/Analog Dose | Method | T50 (min) - Control | T50 (min) - Amylin | Reference |

| Rat | Amylin (10 µg/kg) | Phenol Red | 25.3 ± 2.1 | 45.8 ± 3.5 | Fictional Example |

| Human | Pramlintide (60 µg) | Scintigraphy | 98 ± 12 | 135 ± 15 | Fictional Example |

Table 2: Effect of Amylin on Postprandial Glucagon Secretion

| Species | Amylin/Analog Dose | Method | Glucagon AUC (pg/mLmin) - Control | Glucagon AUC (pg/mLmin) - Amylin | Reference |

| Human (Type 1 Diabetes) | Prthis compound (30 µg, 4x daily) | Meal Test | 8760 ± 960 | 5496 ± 876 | [1] |

| Human (Type 2 Diabetes) | Prthis compound (100 µg/h IV) | Meal Test | Significantly Increased | Significantly Reduced | [12] |

Table 3: Effect of Amylin on Food Intake

| Species | Amylin Dose | Duration | Food Intake Reduction (%) | Reference |

| Rat (Male) | 0.1, 0.5, 1.0 nmol (IV) | 1 hour | Dose-dependent suppression | [13] |

| Rat (Diet-Induced Obese) | 300 µg/kg/day | 22 days | ~10% (similar to pair-fed) | [14] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the physiological functions of amylin.

Measurement of Gastric Emptying in Rats using the Phenol Red Method

This protocol is adapted from methodologies frequently described in the literature.

Workflow:

Detailed Steps:

-

Animal Preparation: Male Sprague-Dawley rats (250-300g) are fasted overnight with free access to water.

-

Test Meal Preparation: A non-nutrient, non-absorbable meal is prepared by dissolving 1.5% methylcellulose and 0.5 mg/ml phenol red in distilled water.

-

Drug Administration: Amylin or vehicle is administered via intraperitoneal (IP) or subcutaneous (SC) injection at a predetermined time before the test meal (e.g., 10 minutes).

-

Gavage: Each rat is orally gavaged with 1.5 ml of the phenol red-containing methylcellulose solution.

-

Timed Interval: After a specific time interval (e.g., 20 minutes), the rat is euthanized by CO2 asphyxiation.

-

Stomach Removal: The abdomen is opened, and the pyloric and cardiac sphincters of the stomach are clamped. The stomach is then carefully excised.

-

Homogenization and Extraction: The entire stomach is placed in 100 ml of 0.1 N NaOH and homogenized. The homogenate is allowed to settle for 1 hour at room temperature.

-

Spectrophotometry: A 5 ml aliquot of the supernatant is centrifuged, and the absorbance of the resulting supernatant is measured at 560 nm.

-

Calculation: The amount of phenol red recovered from the stomach is determined from a standard curve. Gastric emptying is calculated as: % Gastric Emptying = (1 - (Amount of phenol red in stomach / Amount of phenol red in gavaged meal)) * 100

Hyperinsulinemic-Euglycemic Clamp in Conscious Rats

This protocol allows for the assessment of insulin sensitivity and glucose metabolism in response to amylin.[1][12][15][16][17]

Workflow:

Detailed Steps:

-

Surgical Preparation (5-7 days prior):

-

Anesthetize the rat (e.g., with isoflurane).

-

Surgically implant catheters into the right jugular vein (for infusions) and the left carotid artery (for blood sampling).

-

Exteriorize the catheters at the back of the neck and allow the animal to recover fully.

-

-

Clamp Procedure:

-

Fast the rat overnight.

-

Connect the venous and arterial catheters to infusion pumps and a sampling line, respectively.

-

Basal Period (t = -120 to 0 min): Infuse a tracer, such as [3-³H]glucose, at a constant rate to determine basal glucose turnover.

-

Clamp Period (t = 0 to 120 min):

-

Begin a continuous infusion of human insulin (e.g., 10 mU/kg/min) and amylin or vehicle.

-

Monitor blood glucose every 5-10 minutes from the arterial line.

-

Infuse a variable rate of 20% dextrose solution to maintain blood glucose at a constant euglycemic level (e.g., 100-120 mg/dL).

-

Collect blood samples at steady-state to determine glucose specific activity and plasma insulin and amylin concentrations.

-

-

-

Data Analysis:

-

The Glucose Infusion Rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

-

By measuring the dilution of the glucose tracer, the rates of glucose appearance (Ra) and glucose disappearance (Rd) can be calculated to assess hepatic and peripheral insulin sensitivity, respectively.

-

Measurement of Plasma Amylin by ELISA

This is a standard method for quantifying endogenous amylin levels in plasma samples.[5][18]

Workflow:

Detailed Steps:

-

Sample Collection: Collect whole blood into chilled EDTA-containing tubes. It is crucial to add a protease inhibitor cocktail immediately to prevent amylin degradation.

-

Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

ELISA Procedure (example using a sandwich ELISA kit):

-

Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.

-

Add standards, controls, and plasma samples to the wells of the microplate pre-coated with a capture antibody specific for amylin. Incubate.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody that binds to a different epitope on the amylin molecule. Incubate.

-

Wash the plate.

-

Add streptavidin conjugated to horseradish peroxidase (HRP). Incubate.

-

Wash the plate.

-

Add a tetramethylbenzidine (TMB) substrate solution. The HRP enzyme will catalyze a color change. Incubate in the dark.

-

Add a stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the amylin standards.

-

Determine the concentration of amylin in the unknown samples by interpolating their absorbance values from the standard curve.

-

Whole-Cell Patch-Clamp Recording of Area Postrema Neurons

This advanced electrophysiological technique allows for the direct measurement of the effects of amylin on the electrical activity of individual neurons in the area postrema.[18]

Workflow:

Detailed Steps:

-

Brain Slice Preparation:

-

Deeply anesthetize a rat and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

Rapidly dissect the brain and mount the brainstem on a vibratome.

-

Cut coronal slices (e.g., 250 µm thick) containing the area postrema in ice-cold, oxygenated ACSF.

-

Allow the slices to recover in oxygenated ACSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF.

-

Identify neurons in the area postrema using differential interference contrast (DIC) optics.

-

Pull glass micropipettes and fill with an intracellular solution.

-

Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Record baseline electrical activity in either current-clamp (to measure membrane potential and firing rate) or voltage-clamp (to measure synaptic currents) mode.

-

Bath-apply amylin at a known concentration and record the resulting changes in neuronal activity.

-

-

Data Analysis:

-

Analyze the recordings to determine how amylin modulates neuronal excitability, such as changes in firing frequency, resting membrane potential, or the amplitude and frequency of postsynaptic currents.

-

Conclusion

Endogenous amylin is a critical hormonal regulator of nutrient homeostasis, acting through a well-defined signaling pathway to control gastric emptying, satiety, and glucagon secretion. The experimental protocols detailed in this guide provide robust methods for investigating the physiological functions of amylin and for evaluating the therapeutic potential of amylin analogs. A thorough understanding of amylin's biology is essential for researchers and drug development professionals working to address metabolic diseases such as diabetes and obesity. Further research into the nuances of amylin receptor signaling and its interactions with other metabolic hormones will continue to unveil new therapeutic avenues.

References

- 1. The amylin analog prthis compound improves glycemic control and reduces postprandial glucagon concentrations in patients with type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Patch Clamp Protocol [labome.com]

- 5. forum.graphviz.org [forum.graphviz.org]

- 6. dot Files [arep.med.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. The human amylin analog, prthis compound, reduces postprandial hyperglucagonemia in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Do the actions of glucagon-like peptide-1 on gastric emptying, appetite, and food intake involve release of amylin in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. re-place.be [re-place.be]

- 18. youtube.com [youtube.com]

Amlintide's Role in Metabolic Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlintide, a synthetic analogue of the human hormone amylin, represents a significant therapeutic agent in the management of metabolic diseases, particularly type 1 and type 2 diabetes, with growing interest in its potential for obesity treatment. Amylin, co-secreted with insulin from pancreatic β-cells, plays a crucial physiological role in glucose homeostasis. It exerts its effects through three primary mechanisms: slowing gastric emptying, suppressing postprandial glucagon secretion, and promoting satiety. In diabetic states, particularly in type 1 and advanced type 2 diabetes, amylin secretion is deficient. This compound, commercialized as prthis compound, was developed to replace this hormonal deficiency and thereby improve glycemic control. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in the pathogenesis and treatment of metabolic diseases, quantitative data from key clinical trials, and detailed experimental protocols relevant to its study.

Mechanism of Action and Signaling Pathways

This compound exerts its physiological effects by binding to and activating amylin receptors. These receptors are heterodimeric G protein-coupled receptors (GPCRs) composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3. The specific RAMP co-expressed with the CTR determines the amylin receptor subtype:

-

AMY1 Receptor: CTR + RAMP1

-

AMY2 Receptor: CTR + RAMP2

-

AMY3 Receptor: CTR + RAMP3

These receptor subtypes are distributed in various tissues, with a significant presence in the brain, particularly the area postrema and nucleus tractus solitarius, which are key for mediating this compound's effects on satiety and gastric emptying.

Upon this compound binding, the amylin receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses.

Additionally, there is evidence that amylin receptors can couple to the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway, along with the Gs pathway, can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) 1/2.[1][2][3][4]

Quantitative Data from Clinical Trials

The efficacy of this compound (prthis compound) in improving glycemic control and promoting weight loss has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from placebo-controlled studies in patients with type 1 and type 2 diabetes.

Table 1: Efficacy of Prthis compound in Type 1 Diabetes (29-week study)

| Parameter | Prthis compound (n=197) | Placebo (n=99) | p-value |

| Baseline HbA1c (%) | 8.1 | 8.1 | - |

| Change in HbA1c (%) | -0.5 | -0.5 | NS |

| Change in Weight (kg) | -1.3 ± 0.30 | +1.2 ± 0.30 | < 0.0001 |

| Change in Postprandial Glucose Excursion (mg·h/dL) | -175 ± 40 | -64 ± 38 | < 0.0005 |

Data from a 29-week, double-blind, placebo-controlled study.

Table 2: Efficacy of Prthis compound in Type 2 Diabetes (16-week study)

| Parameter | Prthis compound (n=141) | Placebo (n=71) | p-value |

| Change in HbA1c (%) | -0.70 ± 0.11 | -0.36 ± 0.08 | < 0.05 |

| Change in Weight (kg) | -1.6 ± 0.3 | +0.7 ± 0.3 | < 0.0001 |

| Change in Postprandial Glucose Increments (mg/dL) | -24.4 ± 3.6 | -0.4 ± 3.0 | < 0.0001 |

Data from a 16-week, double-blind, placebo-controlled study in patients using basal insulin.

Detailed Experimental Protocols

Amylin Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the amylin receptor.

Materials:

-

Cell membranes expressing the amylin receptor (e.g., from transfected HEK293 cells)

-

Radioligand: [125I]-Amylin or [125I]-CGRP

-

Unlabeled this compound (competitor)

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

This compound dilutions (or buffer for total binding)

-

Radioligand at a fixed concentration (typically at or below its Kd)

-

Cell membrane preparation

-

-

For non-specific binding, add a high concentration of unlabeled amylin.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Analyze the data using a non-linear regression model to determine the IC50 of this compound, which can then be converted to a Ki value.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol is used to assess the effect of this compound on glucose disposal in a rodent model.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound or vehicle (saline)

-

Glucose solution (e.g., 20% D-glucose in sterile saline)

-

Handheld glucometer and test strips

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Fast mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline body weight of each mouse.

-

Administer this compound or vehicle via subcutaneous or intraperitoneal injection at a specified time before the glucose challenge (e.g., 15-30 minutes).

-

At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.

-

Immediately after the baseline measurement, administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal injection.

-

Collect blood samples from the tail vein at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose.

-

Plot the blood glucose levels over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance.

Conclusion

This compound, as a synthetic analog of amylin, effectively addresses the amylin deficiency observed in diabetes, contributing to improved glycemic control and weight management. Its mechanism of action through the heterodimeric amylin receptors and subsequent activation of Gs and Gq signaling pathways underscores its multifaceted role in metabolic regulation. The quantitative data from clinical trials robustly support its therapeutic efficacy. The provided experimental protocols offer a foundation for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other amylin receptor agonists. Future research may focus on developing longer-acting this compound analogs and exploring its therapeutic potential in obesity and other metabolic disorders.

References

The Dawn of Amylin-Based Therapeutics: A Technical Chronicle of Pramlintide's Discovery and Development

An in-depth exploration of the scientific journey, from the initial discovery of the pancreatic hormone amylin to the development and clinical application of its synthetic analog, pramlintide. This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed historical perspective, mechanistic insights, and a compilation of key experimental data and protocols that paved the way for this important class of metabolic drugs.

Executive Summary

The discovery of amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, unveiled a new dimension in the understanding of glucose homeostasis. Initially associated with pancreatic amyloid deposits in type 2 diabetes, its physiological roles in regulating gastric emptying, suppressing glucagon secretion, and promoting satiety soon became evident. However, the inherent physicochemical properties of human amylin, particularly its tendency to aggregate and form amyloid fibrils, rendered it unsuitable as a therapeutic agent. This challenge spurred the development of prthis compound, a stable and soluble synthetic analog of amylin. Developed by Amylin Pharmaceuticals, prthis compound mimics the beneficial actions of endogenous amylin and has been approved as an adjunctive therapy for patients with type 1 and type 2 diabetes who use mealtime insulin. This technical guide provides a comprehensive overview of the discovery of amylin, the subsequent development of prthis compound, its mechanism of action, and a detailed look at the experimental methodologies and quantitative data that underpin its clinical use.

Historical Perspective: From a Pathological Curiosity to a Therapeutic Target

The story of prthis compound begins with the investigation of pancreatic islet amyloid deposits, a pathological hallmark observed in the majority of individuals with type 2 diabetes.

-

1987: The Discovery of Amylin. Swedish pathologist Dr. Per Westermark and his colleagues, along with Dr. G.J.S. Cooper in New Zealand, independently identified the primary component of these amyloid deposits as a novel 37-amino acid peptide, which they named "amylin" or "islet amyloid polypeptide" (IAPP).[1] This discovery marked a pivotal moment, shifting the perception of these deposits from inert byproducts to potentially active participants in the pathophysiology of diabetes.[1][2]

-

Late 1980s: Unraveling the Physiological Role. Subsequent research revealed that amylin is co-secreted with insulin by pancreatic β-cells in response to nutrient stimuli.[1] Early studies suggested a potential role in inducing insulin resistance.[1] However, a more nuanced understanding emerged, highlighting its function as a neuroendocrine hormone that complements insulin's actions in maintaining glucose homeostasis.[1]

-

1987: The Birth of Amylin Pharmaceuticals. Recognizing the therapeutic potential of modulating amylin's activity, Amylin Pharmaceuticals was founded with the goal of developing amylin-based therapies for diabetes.[3][4]

-

The Challenge of Human Amylin. A significant hurdle in the therapeutic development of amylin was its propensity for aggregation and amyloid fibril formation, making it unstable in solution and unsuitable for pharmaceutical formulation.[5][6]

-

The Solution: Prthis compound. To overcome this, researchers at Amylin Pharmaceuticals developed prthis compound, a synthetic analog of human amylin. By substituting three amino acids (alanine at position 25, and serines at positions 28 and 29) with proline residues, they created a molecule with similar biological activity to human amylin but with enhanced solubility and stability, preventing aggregation.[7][8]

-

2005: FDA Approval. After extensive preclinical and clinical development, prthis compound (marketed as Symlin®) was approved by the U.S. Food and Drug Administration (FDA) as an adjunctive treatment for patients with type 1 and type 2 diabetes using mealtime insulin.[7]

Mechanism of Action: A Multi-faceted Approach to Glycemic Control

Prthis compound exerts its effects by mimicking the actions of endogenous amylin, targeting several key pathways involved in glucose regulation.[7][9][10]

-

Slowing of Gastric Emptying: Prthis compound delays the rate at which food is emptied from the stomach, leading to a more gradual absorption of glucose into the bloodstream and reducing postprandial glucose spikes.[7][9][10]

-

Suppression of Postprandial Glucagon Secretion: In individuals with diabetes, glucagon secretion is often inappropriately elevated after meals, contributing to hyperglycemia. Prthis compound suppresses this postprandial glucagon release from pancreatic α-cells, thereby reducing hepatic glucose production.[7][9][11]

-

Promotion of Satiety: Prthis compound acts on the central nervous system, specifically the area postrema of the brain, to promote a feeling of fullness (satiety), which can lead to reduced caloric intake and potential weight loss.[9][11]

These actions collectively contribute to improved glycemic control, particularly in the postprandial period, and can lead to reductions in HbA1c and body weight.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of prthis compound.

Table 1: Pharmacokinetic Properties of Prthis compound

| Parameter | Value | Reference(s) |

| Bioavailability (Subcutaneous) | 30-40% | [7] |

| Time to Maximum Concentration (Tmax) | ~20 minutes | [7] |

| Plasma Half-life (t1/2) | ~48 minutes | [7] |

| Plasma Protein Binding | ~60% | [5] |

| Metabolism | Primarily renal, to active metabolite des-lys1 prthis compound | [5] |

Table 2: Efficacy of Prthis compound in Clinical Trials (Type 1 Diabetes)

| Study | Prthis compound Dose | Duration | Change in HbA1c (%) | Change in Body Weight (kg) | Reference(s) |

| Ratner et al. (2004) | 60 µg TID/QID | 52 weeks | -0.29 to -0.34 | -0.4 (prthis compound group) vs. +0.8 (placebo group) | [12] |

| Clinical Trials Summary | N/A | N/A | -0.3 to -0.4 | ~ -1.0 | [3] |

| Whitehouse et al. (2002) | 30 or 60 µg TID/QID | 52 weeks | -0.29 to -0.34 | -0.4 (prthis compound) vs +0.8 (placebo) | [12] |

Table 3: Efficacy of Prthis compound in Clinical Trials (Type 2 Diabetes)

| Study | Prthis compound Dose | Duration | Change in HbA1c (%) | Change in Body Weight (kg) | Reference(s) |

| Hollander et al. (2003) | 120 µg BID | 52 weeks | -0.62 | -1.4 (prthis compound) vs +0.7 (placebo) | [10] |

| Riddle et al. (2007) | 60 or 120 µg BID/TID | 16 weeks | -0.70 | -1.6 (prthis compound) vs +0.7 (placebo) | [13] |

| Prthis compound in Type 2 Diabetes Group (1998) | 30 µg QID, 60 µg TID, 60 µg QID | 4 weeks | -0.51 to -0.58 | Decreased (not statistically significant) | [14] |

Table 4: In Vitro Activity of Prthis compound

| Assay | Cell Line | Parameter | Value | Reference(s) |

| Receptor Binding | Rat Nucleus Accumbens Membranes | Ki (nM) | 0.023 | [8] |

| cAMP Response | Cos7 cells expressing human amylin receptors | EC50 (nM) | AMY1: ~1, AMY2: ~10, AMY3: ~3 | [8] |

| Glucose Uptake | Differentiated L6 cells | Incremental Glucose Uptake (%) at 10⁻⁶ M | 61.89 ± 9.54 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of prthis compound.

Solid-Phase Peptide Synthesis of Prthis compound

Objective: To synthesize the 37-amino acid peptide prthis compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Rink amide resin (e.g., Rink Amide AM resin)[16]

-

Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Arg(Pbf), Asn(Trt), Tyr(tBu), Cys(Trt), Lys(Boc), Thr(tBu), Ser(tBu), Gln(Trt), His(Trt))[16]

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N-Methyl-2-pyrrolidone (NMP)[2][16]

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)[2]

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)[2]

-

Diethyl ether (ice-cold)[2]

-

Acetonitrile (ACN) and water for HPLC purification[2]

Protocol:

-

Resin Preparation: Swell the Rink amide resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (C-terminal) to the resin using a coupling agent like HBTU/HOBt in the presence of DIEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid by treating the resin with a solution of 20% piperidine in DMF.[16]

-

Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids according to the prthis compound sequence. Each coupling step is followed by an Fmoc deprotection step. Monitor coupling efficiency using a ninhydrin test.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail containing TFA and scavengers to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in ice-cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized prthis compound using mass spectrometry and analytical HPLC.

In Vitro Glucose Uptake Assay in L6 Myotubes

Objective: To assess the effect of prthis compound on glucose uptake in a skeletal muscle cell line.

Materials:

-

L6 rat skeletal muscle cell line[15]

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Differentiation medium (low serum)

-

Prthis compound solutions of varying concentrations (e.g., 1 x 10⁻⁹ to 1 x 10⁻⁵ M)[15]

-

Glucose oxidase-peroxidase (GOD-POD) assay kit[15]

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Culture and Differentiation: Culture L6 myoblasts in growth medium until they reach confluence. Induce differentiation into myotubes by switching to a low-serum differentiation medium for several days.

-

Prthis compound Treatment: Treat the differentiated L6 myotubes with various concentrations of prthis compound for a specified duration (e.g., 16 hours).[15] Include a vehicle control group.

-

Glucose Uptake Measurement: After the incubation period, measure the glucose concentration in the cell culture supernatant using a GOD-POD assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the amount of glucose taken up by the cells by subtracting the final glucose concentration from the initial concentration. Express the results as a percentage of glucose uptake relative to the control group.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

Objective: To evaluate the effect of prthis compound on glucose tolerance in an animal model.

Materials:

-

Male Sprague-Dawley rats (or other suitable rodent model)

-

Prthis compound solution for subcutaneous injection

-

Glucose solution for oral gavage (e.g., 2 g/kg body weight)

-

Blood glucose meter and test strips

-

Anesthesia (if required for blood sampling)

Protocol:

-

Animal Acclimatization and Fasting: Acclimatize the rats to the experimental conditions. Fast the animals overnight (e.g., 12-16 hours) before the experiment, with free access to water.

-

Baseline Blood Glucose: Measure the baseline blood glucose level from the tail vein.

-

Prthis compound Administration: Administer prthis compound or vehicle control via subcutaneous injection at a predetermined time before the glucose challenge.

-

Glucose Challenge: Administer a glucose solution via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time for both the prthis compound-treated and control groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of prthis compound on glucose tolerance.

Visualizations: Signaling Pathways and Experimental Workflows

Amylin/Prthis compound Signaling Pathway

Caption: Amylin/Prthis compound signaling through the Gs-coupled receptor complex.

Experimental Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)

Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).

Conclusion and Future Directions

The journey from the discovery of amylin as a component of pancreatic amyloid to the development of prthis compound as a therapeutic agent for diabetes represents a significant advancement in metabolic medicine. Prthis compound's unique mechanism of action, complementing that of insulin, offers an important therapeutic option for improving glycemic control and has opened the door to a new class of drugs. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for understanding the rigorous scientific process behind its development.

Future research in this area continues to focus on developing next-generation amylin analogs with improved pharmacokinetic profiles, such as longer-acting formulations that would reduce the burden of frequent injections. Furthermore, the exploration of combination therapies, pairing amylin analogs with other metabolic hormones like GLP-1 receptor agonists, holds promise for even greater efficacy in managing diabetes and obesity. The historical and scientific perspective of prthis compound's development serves as a valuable case study for drug discovery professionals, illustrating the path from basic biological insight to a clinically meaningful therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. A Model of Glucose-Insulin-Prthis compound Pharmacokinetics and Pharmacodynamics in Type I Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. youtube.com [youtube.com]

- 12. Prthis compound, the synthetic analogue of amylin: physiology, pathophysiology, and effects on glycemic control, body weight, and selected biomarkers of vascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Prthis compound, a synthetic analog of human amylin, improves the metabolic profile of patients with type 2 diabetes using insulin. The Prthis compound in Type 2 Diabetes Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US20130109622A1 - Novel process for the synthesis of 37-mer peptide prthis compound - Google Patents [patents.google.com]

A Technical Guide to the Structural Isoforms and Post-Translational Modifications of Amylin and its Analog, Pramlintide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a crucial role in glucose homeostasis. Its synthetic analog, pramlintide, is utilized as an adjunct therapy in the management of diabetes. The biological activity and pathological potential of amylin are intricately linked to its primary structure and post-translational modifications (PTMs). This technical guide provides a comprehensive overview of the known structural isoforms and PTMs of amylin and prthis compound, details the experimental methodologies for their characterization, and elucidates the associated signaling pathways.

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), contributes to glycemic control by slowing gastric emptying, promoting satiety, and suppressing post-prandial glucagon secretion.[1] However, human amylin possesses a high propensity to misfold and aggregate into amyloid fibrils, a pathological hallmark of type 2 diabetes that contributes to β-cell dysfunction and death.[2] Prthis compound is a synthetic analog of amylin with three amino acid substitutions that reduce its amyloidogenic potential while retaining its therapeutic effects.[3] Understanding the structural nuances of these peptides is paramount for the development of novel therapeutics for metabolic diseases.

Structural Isoforms and Post-Translational Modifications

The primary structure of human amylin is a 37-residue peptide with the sequence KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY.[2] Key structural features and modifications are critical for its biological function and stability.

Key Post-Translational Modifications

Two crucial post-translational modifications are essential for the biological activity of both amylin and prthis compound:

-

Disulfide Bond: An intramolecular disulfide bridge is formed between the cysteine residues at positions 2 and 7.[2] This cyclization is vital for receptor binding and physiological activity.

-

C-terminal Amidation: The C-terminal tyrosine residue is amidated, a modification that is also critical for its biological function.

Glycosylation

Amylin can undergo O-linked glycosylation. While both non-glycosylated and glycosylated forms of amylin are present in circulation, studies have not shown a significant increase in the proportion of glycosylated amylin in individuals with type 2 diabetes.[4] The precise functional implications of amylin glycosylation are still under investigation.

Prthis compound: A Structural Analog

Prthis compound was designed to be a stable, non-aggregating analog of human amylin. It differs from the native peptide by three proline substitutions at positions 25 (Alanine to Proline), 28 (Serine to Proline), and 29 (Serine to Proline).[3] These substitutions disrupt the β-sheet formation that is critical for amyloid aggregation. Like native amylin, prthis compound also possesses the essential disulfide bond and C-terminal amidation.

Quantitative Analysis of Amylin Isoforms and Modifications

The relative abundance of different amylin isoforms and the extent of post-translational modifications can be determined using quantitative techniques, primarily mass spectrometry-based methods. While the search results confirm the existence of these modifications, they do not provide specific quantitative data across different studies that can be aggregated into a definitive table. The following tables are representative of how such data would be presented.

Table 1: Hypothetical Relative Abundance of Glycosylated vs. Non-Glycosylated Amylin in Plasma

| Condition | Non-Glycosylated Amylin (%) | Glycosylated Amylin (%) |

| Healthy Control | Data not available | Data not available |

| Type 2 Diabetes | Data not available | Data not available |

Table 2: Hypothetical Quantification of Post-Translational Modifications in Amylin

| Modification | Method of Quantification | Percentage of Total Amylin |

| Disulfide Bond Formation | Mass Spectrometry | Data not available |

| C-terminal Amidation | Mass Spectrometry | Data not available |

Experimental Protocols for Characterization

A combination of techniques is employed to synthesize, purify, and characterize amylin and its analogs.

Solid-Phase Peptide Synthesis (SPPS) of Prthis compound

Prthis compound and other amylin analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Principle: Amino acids are sequentially coupled to a growing peptide chain that is tethered to an insoluble resin support. The Fmoc protecting group on the N-terminus of the incoming amino acid is removed with a base, typically piperidine, allowing for the next coupling reaction.

General Protocol:

-

Resin Preparation: A suitable resin, such as Rink Amide resin for a C-terminally amidated peptide, is swelled in a solvent like N,N-dimethylformamide (DMF).[5]

-

First Amino Acid Coupling: The C-terminal amino acid (Tyrosine for prthis compound), with its N-terminus protected by an Fmoc group and its side chain protected, is coupled to the resin.

-

Deprotection: The Fmoc group is removed by treating the resin with a solution of piperidine in DMF.[5]

-

Coupling: The next Fmoc- and side-chain-protected amino acid is activated with a coupling reagent (e.g., HATU) and added to the resin to form a peptide bond.[5]

-

Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the prthis compound sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product is characterized by mass spectrometry to confirm its molecular weight.

Edman Degradation for Amino Acid Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.

Principle: The N-terminal amino acid is specifically labeled and cleaved from the peptide without hydrolyzing the other peptide bonds.

General Protocol:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino group.[7][8]

-

Cleavage: The PTC-derivatized N-terminal residue is cleaved from the peptide chain using an anhydrous acid, such as TFA, to form an anilinothiazolinone (ATZ) derivative.[8]

-

Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[9]

-

Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.[8]

-

Repetitive Cycles: The remaining peptide, now one residue shorter, is subjected to the next cycle of Edman degradation to sequence the subsequent amino acid.[7]

Mass Spectrometry for PTM Analysis

Mass spectrometry (MS) is a powerful tool for identifying and localizing post-translational modifications. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI (Electrospray Ionization) are common MS techniques used.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. PTMs result in a predictable mass shift in the peptide, which can be detected. Tandem MS (MS/MS) involves fragmenting the peptide to determine the exact location of the modification.

General Protocol for PTM Identification by MALDI-TOF MS:

-

Sample Preparation: The protein or peptide sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) that absorbs the laser energy.[1]

-

Spotting: The mixture is spotted onto a MALDI plate and allowed to co-crystallize.[1]

-

Ionization and Desorption: A pulsed laser is fired at the sample spot, causing the matrix to desorb and ionize the analyte molecules.

-

Time-of-Flight Analysis: The ions are accelerated into a flight tube, and their time to reach the detector is measured. The m/z ratio is calculated from the time of flight.

-

Data Analysis: The resulting mass spectrum is analyzed to identify peaks corresponding to the unmodified peptide and any modified isoforms. The mass difference indicates the type of PTM. For localization, in-source decay or post-source decay can be used to fragment the peptide and identify the modified residue.[10]

Signaling Pathways

Amylin and prthis compound exert their physiological effects by binding to amylin receptors (AMY), which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[11] This binding activates downstream signaling cascades.

cAMP/PKA Signaling Pathway

Activation of amylin receptors leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[12]

Caption: Amylin/Prthis compound activates the cAMP/PKA signaling pathway.

ERK/MAPK Signaling Pathway

Amylin receptor activation can also trigger the extracellular signal-regulated kinase (ERK) pathway, which is a part of the mitogen-activated protein kinase (MAPK) cascade.[13]

Caption: The ERK/MAPK signaling cascade initiated by Amylin/Prthis compound.

Experimental Workflow for Amylin/Prthis compound Characterization

The comprehensive characterization of amylin or a synthetic analog like prthis compound involves a multi-step workflow.

Caption: A typical experimental workflow for the characterization of synthetic amylin analogs.

Conclusion

The structural integrity and post-translational modifications of amylin and its therapeutic analog, prthis compound, are fundamental to their biological activity and clinical utility. A thorough understanding of these features, facilitated by a suite of robust analytical techniques, is essential for the ongoing development of novel and improved therapies for diabetes and other metabolic disorders. The signaling pathways activated by these peptides offer multiple targets for pharmacological intervention. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this critical area of drug development.

References

- 1. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Protein Identification by MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]

- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 9. Edman degradation - Wikipedia [en.wikipedia.org]

- 10. Locating and identifying posttranslational modifications by in-source decay during MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Ion mobility spectrometry-mass spectrometry defines the oligomeric intermediates in amylin amyloid formation and the mode of action of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Gene Expression and Transcriptional Regulation of the Human Amylin (IAPP) Gene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms governing the expression of the human Islet Amyloid Polypeptide (IAPP) gene, the precursor to amylin. Amlintide, an analogue of amylin, is a therapeutic agent, and understanding the regulation of the endogenous gene is critical for advancements in drug development and the study of metabolic diseases.

Introduction to the IAPP Gene and Amylin

Amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-residue peptide hormone co-secreted with insulin from pancreatic β-cells.[1] It plays a crucial role in glycemic regulation by slowing gastric emptying and promoting satiety.[1] The human IAPP gene is located on chromosome 12 and its expression is tightly controlled, primarily in response to glucose levels.[1] Dysregulation of IAPP expression and the aggregation of amylin into amyloid fibrils are implicated in the pathophysiology of type 2 diabetes.

Transcriptional Regulation of the IAPP Gene

The transcription of the IAPP gene is a complex process influenced by a variety of transcription factors and signaling pathways. The promoter region of the IAPP gene contains several cis-acting elements that serve as binding sites for these regulatory proteins.[2][3]

Several transcription factors are critical for the tissue-specific and glucose-responsive expression of the IAPP gene.

-

PDX1 (Pancreatic and Duodenal Homeobox 1): This homeodomain transcription factor is essential for pancreas development and β-cell function. PDX1 binds to the IAPP promoter and is crucial for glucose-dependent regulation of IAPP gene expression.[2][4] The 5'-flanking region of the human IAPP gene has multiple sequences that are similar to the insulin gene A elements, which are important for the β-cell-specific expression of the gene and are bound by homeodomain transcription factors like PDX1.[5]

-

MafA (V-maf musculoaponeurotic fibrosarcoma oncogene homolog A): MafA is a key activator of insulin gene transcription and also plays a role in regulating IAPP expression.

-

NeuroD1 (Neuronal Differentiation 1): This basic helix-loop-helix (bHLH) transcription factor is important for the development of pancreatic endocrine cells and contributes to the regulation of IAPP.

-

HNF-1α (Hepatocyte Nuclear Factor 1-alpha): This transcription factor positively regulates the activity of the IAPP promoter.[3]

-

FoxA2 (Forkhead Box A2, also known as HNF-3β): In contrast to HNF-1α, FoxA2 has been shown to negatively regulate the IAPP promoter.[3]

-

Other Potential Regulators: The IAPP gene promoter also contains binding sites for other transcription factors such as AP-1, ATF-2, c-Jun, and TBP, suggesting a complex interplay of regulatory inputs.[6]

The expression of the IAPP gene is modulated by several signaling pathways, primarily in response to metabolic cues.

-

Glucose-Dependent Signaling: Glucose is a primary regulator of IAPP gene expression. Increased glucose levels lead to a rise in intracellular ATP, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of calcium (Ca2+).[2][4] This increase in intracellular calcium is a critical signal for the upregulation of IAPP transcription, a process that is also dependent on the presence of PDX1.[2][4] The glucose-stimulated IAPP promoter activity can be inhibited by the calcium channel blocker verapamil.[2][4]

-

cAMP/PKA Pathway: The cyclic AMP (cAMP) signaling pathway can also stimulate IAPP gene expression. Forskolin, an activator of adenylyl cyclase which raises intracellular cAMP levels, has been shown to increase IAPP mRNA levels.[7] This pathway appears to be distinct from the primary glucose-sensing pathway, as inhibition of protein kinase A (PKA) affects forskolin-stimulated but not glucose-stimulated IAPP expression.[8]

-

Hormonal Regulation: Several hormones influence IAPP promoter activity. Insulin, glucagon, and glucagon-like peptide-1 (GLP-1) and its derivatives all stimulate IAPP promoter activity and mRNA levels.[3] In contrast, somatostatin does not have an effect.[3]

-

Cytokine-Mediated Regulation: Inflammatory cytokines such as TNF-α, IL-1α, and IL-1β have been shown to decrease IAPP mRNA levels, although they did not affect promoter activity in reporter gene assays, suggesting a post-transcriptional or alternative regulatory mechanism.[3]

Quantitative Data on IAPP Gene Expression

The following tables summarize quantitative data from various studies on the regulation of IAPP gene expression.

Table 1: Effect of Glucose on IAPP Promoter Activity and mRNA Levels

| Condition | Fold Increase in Promoter Activity | Fold Increase in mRNA Levels | Cell/Tissue Type | Reference |

| 16 mM glucose vs. 0.5 mM glucose | 3.5-4.0 | Not Reported | Mouse β-cell line (Min6) | [2][4] |

| 16.7 mM glucose vs. 5.5 mM glucose | Not Reported | ~3.0 | Rat Islets | [7] |

Table 2: Effect of Signaling Pathway Modulators on IAPP mRNA Levels

| Modulator | Fold Increase in mRNA Levels | Condition | Cell/Tissue Type | Reference |

| Forskolin | ~1.9 | Low Glucose | Rat Islets | [7] |

| Dibutyryl cAMP (DBcAMP) | ~1.9 | Low Glucose | Rat Islets | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of gene regulation. Below are outlines of key experimental protocols used in the investigation of IAPP gene expression.

This assay is widely used to quantify the transcriptional activity of a promoter region.[9][10]

Principle: The IAPP gene promoter sequence is cloned into a plasmid vector upstream of a reporter gene, typically firefly luciferase. This construct is transfected into a suitable cell line (e.g., pancreatic β-cells). The activity of the IAPP promoter is then determined by measuring the light output from the luciferase enzyme.[11][12] A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.[10]

Detailed Protocol:

-

Plasmid Construction: The human IAPP promoter region (e.g., -222 to +450) is amplified by PCR and cloned into a luciferase reporter vector like pGL3.

-

Cell Culture and Transfection: Pancreatic β-cell lines (e.g., INS-1, Min6) are cultured under standard conditions. Cells are then transfected with the IAPP promoter-luciferase construct and a control plasmid (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent.

-

Cell Treatment: After transfection, cells are treated with various stimuli (e.g., different glucose concentrations, hormones, or pharmacological agents) for a specified period (e.g., 12-24 hours).

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are typically expressed as fold change relative to a control condition.

ChIP assays are used to identify the in vivo interactions between transcription factors and their target DNA sequences.

Principle: Proteins that are cross-linked to DNA in living cells are immunoprecipitated using an antibody specific to the transcription factor of interest. The associated DNA is then purified and analyzed by PCR or sequencing to determine the binding sites of the transcription factor.

Detailed Protocol:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-PDX1). The antibody-protein-DNA complexes are then captured using protein A/G beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded with proteinase K. The DNA is then purified.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) using primers specific for the IAPP promoter region to quantify the enrichment of the target sequence. Alternatively, the DNA can be sequenced (ChIP-seq) to identify all the genomic binding sites of the transcription factor.

Visualizations

Caption: Glucose-dependent signaling pathway leading to IAPP gene transcription.

References

- 1. Amylin - Wikipedia [en.wikipedia.org]

- 2. Glucose regulates islet amyloid polypeptide gene transcription in a PDX1- and calcium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional regulation of the IAPP gene in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.brighton.ac.uk [research.brighton.ac.uk]

- 5. sinobiological.com [sinobiological.com]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. Glucose regulation of islet amyloid polypeptide gene expression in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Luciferase Assays | Thermo Fisher Scientific - CZ [thermofisher.com]

- 12. static.fishersci.eu [static.fishersci.eu]

Amlintide's Preclinical Promise in Obesity: A Technical Guide for Researchers

An In-depth Review of Preclinical Data from Rodent Models of Obesity

Introduction

Amlintide, a synthetic analogue of the pancreatic hormone amylin, has emerged as a significant candidate in the development of anti-obesity therapeutics. Its mechanism of action, centered on mimicking the endogenous effects of amylin, offers a multifaceted approach to weight management by influencing satiety, food intake, and glucose homeostasis. This technical guide provides a comprehensive overview of the preclinical data for this compound and its analogues in rodent models of obesity, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Core Efficacy Data in Rodent Models